2-Amino-5-bromo-3-chlorobenzoic acid
CAS No.: 58026-21-4
Cat. No.: VC21426150
Molecular Formula: C7H5BrClNO2
Molecular Weight: 250.48g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58026-21-4 |
|---|---|
| Molecular Formula | C7H5BrClNO2 |
| Molecular Weight | 250.48g/mol |
| IUPAC Name | 2-amino-5-bromo-3-chlorobenzoic acid |
| Standard InChI | InChI=1S/C7H5BrClNO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) |
| Standard InChI Key | WYPQWEYJRBPSKL-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C(=O)O)N)Cl)Br |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)N)Cl)Br |
Introduction
Physical and Chemical Properties
2-Amino-5-bromo-3-chlorobenzoic acid possesses distinctive physical and chemical properties that determine its behavior in various chemical environments. Understanding these properties is essential for researchers working with this compound in laboratory settings.
Basic Physical Properties
The compound exists as a solid at room temperature with physical characteristics influenced by its molecular structure and intermolecular forces. Table 1 summarizes the key physical properties of 2-Amino-5-bromo-3-chlorobenzoic acid.
Table 1: Physical Properties of 2-Amino-5-bromo-3-chlorobenzoic acid
The relatively high boiling point of 344.0±42.0 °C indicates strong intermolecular forces, likely due to hydrogen bonding capabilities through both the amino and carboxylic acid functional groups. The density of 1.9±0.1 g/cm³ is consistent with other halogenated aromatic compounds, reflecting the presence of the heavier bromine and chlorine atoms in the molecular structure .
Chemical Properties and Reactivity
The chemical behavior of 2-Amino-5-bromo-3-chlorobenzoic acid is influenced by its functional groups and substituent pattern. The compound contains three main reactive sites:
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The carboxylic acid group (-COOH), which can participate in typical acid-base reactions, esterification, and amidation.
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The amino group (-NH₂), which can undergo diazotization, acylation, and other nucleophilic reactions.
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The halogen substituents (Br and Cl), which affect the electron distribution in the aromatic ring and may participate in metal-catalyzed coupling reactions.
The compound has a calculated LogP value of 3.70, indicating moderate lipophilicity and limited water solubility . This property influences its behavior in biological systems and its utility in pharmaceutical applications. The vapor pressure is extremely low (0.0±0.8 mmHg at 25°C), consistent with its high boiling point and solid state at room temperature .
Structural Characteristics and Identification
The structural elucidation and verification of 2-Amino-5-bromo-3-chlorobenzoic acid are crucial for research purposes and quality control in synthetic applications.
Molecular Structure
2-Amino-5-bromo-3-chlorobenzoic acid has the molecular formula C₇H₅BrClNO₂ . The structure features a benzene ring with four substituents:
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A carboxylic acid group at position 1
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An amino group at position 2
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A chlorine atom at position 3
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A bromine atom at position 5
The presence of the amino group ortho to the carboxylic acid creates the possibility for intramolecular hydrogen bonding, which may influence the compound's physical properties and reactivity patterns.
Chemical Identifiers
For database and regulatory purposes, 2-Amino-5-bromo-3-chlorobenzoic acid is identified by several standard codes and numbers as shown in Table 2.
Table 2: Chemical Identifiers for 2-Amino-5-bromo-3-chlorobenzoic acid
| Identifier Type | Value | Reference |
|---|---|---|
| CAS Number | 58026-21-4 | |
| MDL Number | MFCD00839522 | |
| Exact Mass | 248.919205 | |
| Molecular Formula | C₇H₅BrClNO₂ |
Applications and Research Relevance
The primary applications of 2-Amino-5-bromo-3-chlorobenzoic acid appear to be in pharmaceutical research and organic synthesis.
Pharmaceutical Applications
From search result , there is an indication that 2-Amino-5-bromo-3-chlorobenzoic acid may be used as a starting material or intermediate in pharmaceutical synthesis. The document mentions "a solution of 2-amino-5-bromo-3-chlorobenzoic acid (13.0 g, 52.0...)" in what appears to be a pharmaceutical patent context, suggesting its use in drug development processes .
Substituted anthranilic acids, in general, have been employed as building blocks for various pharmaceutically active compounds, including:
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Non-steroidal anti-inflammatory drugs (NSAIDs)
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Antimicrobial agents
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Enzyme inhibitors
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Receptor modulators
The presence of both bromine and chlorine atoms at specific positions on the aromatic ring likely makes this compound valuable for structure-activity relationship studies in drug discovery programs.
Research Applications
As a dihalogenated anthranilic acid, 2-Amino-5-bromo-3-chlorobenzoic acid may serve as a versatile building block in organic synthesis. The halogen substituents provide sites for selective functionalization through various metal-catalyzed coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings). These reactions could enable the incorporation of this structural motif into more complex molecules.
The compound's structural features make it potentially useful in the following research areas:
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Development of new synthetic methodologies for C-C and C-N bond formation
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Preparation of heterocyclic compounds with pharmaceutical potential
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Structure-activity relationship studies in medicinal chemistry
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Design of functional materials with specific electronic or optical properties
Related Compounds and Derivatives
Understanding the relationship between 2-Amino-5-bromo-3-chlorobenzoic acid and similar compounds provides context for its chemical behavior and applications.
Salt Forms
2-Amino-5-bromo-3-chlorobenzoic acid can form salt derivatives that may have different physical properties compared to the parent compound. Search result mentions 2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide (CAS: 953039-28-6), which has the molecular formula C₇H₆Br₂ClNO₂ and a molecular weight of 331.39 g/mol . Salt forms often exhibit different solubility profiles and may be preferred for certain applications.
Structurally Related Compounds
Several structurally related compounds share similar features with 2-Amino-5-bromo-3-chlorobenzoic acid:
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2-Amino-5-chlorobenzoic acid (CAS: 635-21-2), which lacks the bromine substituent at position 5, as mentioned in search result .
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5-Bromo-2-hydroxybenzoic acid (CAS: 89-55-4), which has a hydroxyl group instead of an amino group at position 2, as described in search result .
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Anthranilic acid (2-aminobenzoic acid), the parent compound without halogen substituents.
These related compounds have their own applications in organic synthesis and pharmaceutical research, and their chemical behaviors can provide insights into the reactivity of 2-Amino-5-bromo-3-chlorobenzoic acid.
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